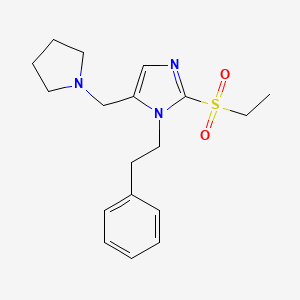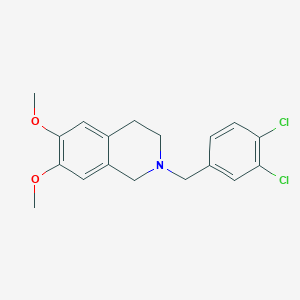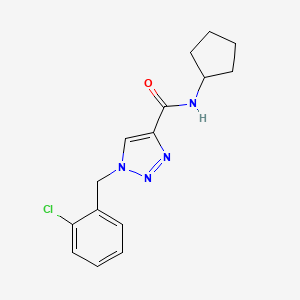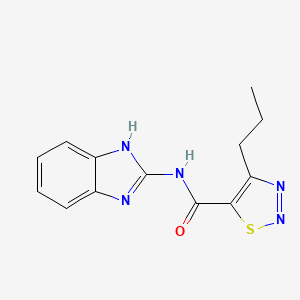![molecular formula C21H23ClN2O2 B6076903 (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone, also known as Ketamine, is a widely used anesthetic agent that has been in use for over 50 years. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of therapeutic applications.
作用机制
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone acts as a non-competitive NMDA receptor antagonist, which results in the inhibition of glutamate neurotransmission. This inhibition leads to a decrease in the activity of the prefrontal cortex, which is associated with mood regulation and cognitive function. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone also has an effect on other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have a rapid onset of action, with effects observed within minutes of administration. It has a short half-life of approximately 2 hours and is metabolized in the liver. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is associated with synaptic plasticity and neuroprotection. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular growth.
实验室实验的优点和局限性
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been widely used in preclinical research due to its rapid onset of action and its ability to induce a state of dissociation in animals. However, there are limitations to the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in lab experiments, including its potential for abuse and its effects on the cardiovascular system.
未来方向
There are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research. One area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in the development of new analogs of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone that may have improved therapeutic potential.
In conclusion, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is a widely used anesthetic agent that has shown potential for the treatment of various psychiatric and neurological disorders. Its mechanism of action involves the inhibition of glutamate neurotransmission, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research.
合成方法
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is synthesized through the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of sodium amide, followed by reduction with sodium borohydride. The resulting product is then reacted with 3-dimethylaminophenyl magnesium bromide to produce (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone.
科学研究应用
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been extensively studied for its therapeutic potential in the treatment of various psychiatric and neurological disorders, including depression, anxiety, post-traumatic stress disorder, and chronic pain. It has also been used as an anesthetic agent in both humans and animals. In addition, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have potential in the treatment of addiction and alcoholism.
属性
IUPAC Name |
(3-chlorophenyl)-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-23(2)19-10-4-7-16(13-19)21(26)24-11-5-8-17(14-24)20(25)15-6-3-9-18(22)12-15/h3-4,6-7,9-10,12-13,17H,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBEDVRBDTJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)


![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
